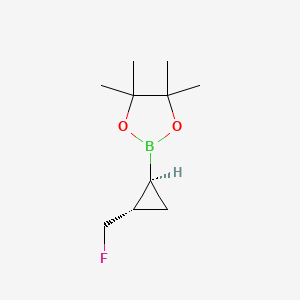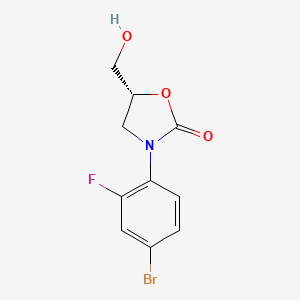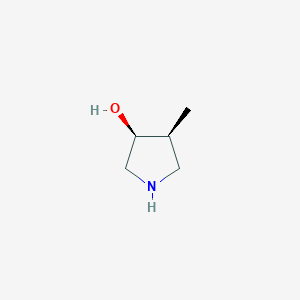
magnesium;N,N-dimethyl-4-phenylaniline;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;N,N-dimethyl-4-phenylaniline;bromide typically involves the reaction of 4-bromo-N,N-dimethylaniline with magnesium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation . The general reaction is as follows:
4-bromo-N,N-dimethylaniline+Mg→4-(N,N-Dimethyl)aniline magnesium bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-purity reagents and controlled reaction environments to prevent contamination and side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;N,N-dimethyl-4-phenylaniline;bromide primarily undergoes Grignard reactions, where it acts as a nucleophile to attack electrophilic carbon atoms. It can also participate in substitution reactions, where the bromide ion is replaced by other nucleophiles .
Common Reagents and Conditions
Grignard Reactions: Typically carried out in anhydrous conditions using solvents like THF or diethyl ether. Common electrophiles include carbonyl compounds such as aldehydes, ketones, and esters.
Substitution Reactions: These reactions often involve the use of other halides or nucleophiles under anhydrous conditions.
Major Products
The major products of these reactions depend on the electrophile used. For example, reacting with an aldehyde would yield a secondary alcohol, while reacting with a ketone would yield a tertiary alcohol .
Applications De Recherche Scientifique
Magnesium;N,N-dimethyl-4-phenylaniline;bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, particularly in forming carbon-carbon bonds.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of advanced materials and polymers.
Catalysis: Acts as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of magnesium;N,N-dimethyl-4-phenylaniline;bromide in Grignard reactions involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic carbon can then attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds . The molecular targets are typically carbonyl groups, and the pathways involve nucleophilic addition to these groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent with similar reactivity but lacks the dimethylamino group.
Methylmagnesium bromide: A simpler Grignard reagent used for similar purposes but with different reactivity due to the absence of the phenyl group.
Uniqueness
Magnesium;N,N-dimethyl-4-phenylaniline;bromide is unique due to the presence of the dimethylamino group, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where other Grignard reagents may not be as effective .
Propriétés
Formule moléculaire |
C14H14BrMgN |
|---|---|
Poids moléculaire |
300.48 g/mol |
Nom IUPAC |
magnesium;N,N-dimethyl-4-phenylaniline;bromide |
InChI |
InChI=1S/C14H14N.BrH.Mg/c1-15(2)14-10-8-13(9-11-14)12-6-4-3-5-7-12;;/h3-4,6-11H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
MZALDAIABXGOFW-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=CC=C[C-]=C2.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-chloropropan-1-one](/img/structure/B14892076.png)

![N-[10,16-bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14892085.png)

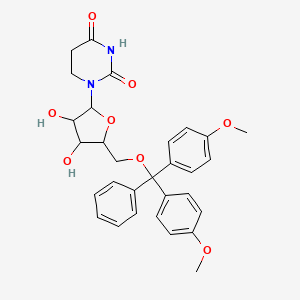

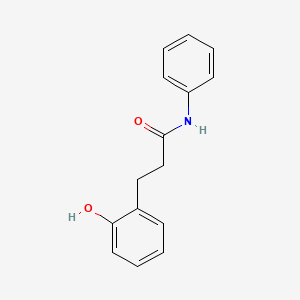
![2-Methoxy-6-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14892103.png)
![[3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14892106.png)
